Thieno[2,3-C]pyridine-2-carbaldehyde
Overview
Description
Thieno[2,3-c]pyridine-2-carbaldehyde is a chemical compound that belongs to the family of thienopyridines. These compounds are of significant interest due to their potential applications in drug discovery and material science. The thienopyridine scaffold is a heterocyclic moiety that is often incorporated into molecules with desirable biological activities.
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been explored in several studies. A rapid and efficient synthesis method for thieno[2,3-c]pyridine and its 2-substituted analogs has been developed through the cyclization of Schiff bases derived from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, with particularly good yields for 2-halogenated analogs . Another study describes the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, followed by cross-coupling reactions to demonstrate the utility of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery .
Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives has been characterized in several studies. For instance, the structural characterization of a Schiff base ligand derived from pyridine 3-carbaldehyde has been performed using single-crystal X-ray crystallography, revealing a monoclinic crystallographic system . Additionally, the molecular structure of various functionalized thieno[2,3-b]pyridines has been elucidated through X-ray structural analysis, providing insights into the three-dimensional arrangement of these molecules .
Chemical Reactions Analysis
Thieno[2,3-c]pyridine derivatives undergo a variety of chemical reactions that have been investigated in the literature. For example, the synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes involves intramolecular cyclization and nitration reactions . The chemistry of thienopyridines has also been explored, with studies on the N-oxidation of thieno[2,3-b]pyridine and subsequent reactions such as nitration, reduction, and chlorination, leading to a range of substitution products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure and the substituents present on the thienopyridine core. The photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives have been shown to be chemically tunable by modifying the functional groups on the scaffold . The electronic properties of a pyridine 3-carbaldehyde thiosemicarbazone derivative have been studied using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), indicating potential applications as a molecular wire .
Scientific Research Applications
1. Generation of Aryl Thieno-Furans and Furo-Pyridines
- Thieno[2,3-c]pyridine-2-carbaldehyde is utilized in generating various aryl thieno-furans and furo-pyridines. These compounds are achieved under acidic conditions from thiophene-3-carbaldehydes and pyridine-3-carbaldehydes, respectively, demonstrating its versatility in synthesizing complex heterocyclic structures (Kuroda et al., 1991).
2. Synthesis of α-Aminophosphonate Derivatives
- Novel α-aminophosphonate derivatives containing thieno(3,2-c)pyridine are synthesized using thieno(3,2-c)pyridine-2-carbaldehyde. This synthesis involves Mannich-type reactions, showcasing the chemical's role in creating biologically active compounds with potential anticancer properties (马姣丽 et al., 2013).
3. Preparation of Substituted Thieno-Pyridines
- This compound is key in preparing various substituted thieno-pyridines. The process involves the cyclization of Schiff bases, highlighting its significance in the efficient synthesis of halogenated analogues (Graulich & Liégeois, 2004).
4. Conversion into Thieno-Pyridines
- The compound serves as a precursor in converting acetamidothiophens into thieno-pyridines, further underscoring its importance in synthesizing diverse heterocyclic compounds (Meth–Cohn, Narine, & Tarnowski, 1981).
5. Synthesis of Functional Derivatives
- It's used in the synthesis of functional derivatives of indoles and thieno-pyridines, indicating its role in creating structurally varied and potentially bioactive molecules (Dotsenko et al., 2018).
Mechanism of Action
Mode of Action
For instance, the compound’s interaction with the ATP pocket has been noted, suggesting potential ways to optimize the molecule .
Biochemical Pathways
Given its potential interaction with the atp pocket , it’s plausible that it may influence pathways related to energy metabolism
Result of Action
Some studies suggest that related compounds may have cytotoxic effects
Action Environment
For instance, the storage temperature for Thieno[2,3-C]pyridine-2-carbaldehyde is recommended to be at room temperature or 28°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
thieno[2,3-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSKUUMKOLSXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444275 | |
Record name | THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203922-18-3 | |
Record name | THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-c]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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